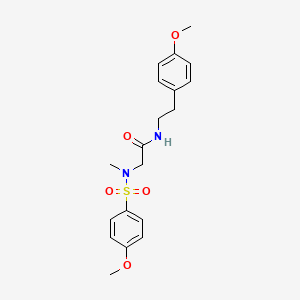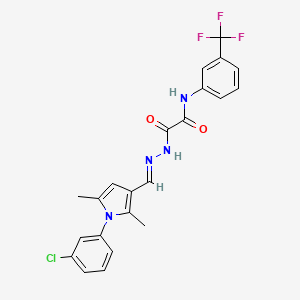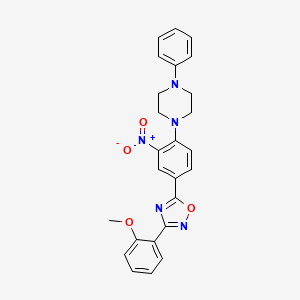
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosinase. It has also been reported to induce apoptosis in cancer cells and exhibit anti-microbial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide in lab experiments is its versatility. This compound has shown promising results in various biological activities, making it a suitable candidate for different types of experiments. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. One of the potential areas of research is its use as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another possible direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Additionally, the mechanism of action of this compound can be further elucidated to better understand its cellular targets and signaling pathways.
Synthesemethoden
The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-chlorobenzohydrazide with 2-nitrobenzaldehyde, followed by cyclization with triethyl orthoformate and phosphoryl chloride. The final step involves the reaction of the resulting intermediate with 4-chlorobenzoyl chloride to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
The potential of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide as a therapeutic agent has been extensively studied in scientific research. This compound has shown promising results in various biological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4/c22-14-11-9-13(10-12-14)19-24-21(30-25-19)16-6-2-1-5-15(16)20(27)23-17-7-3-4-8-18(17)26(28)29/h1-12H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUAXHGMJJHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)








